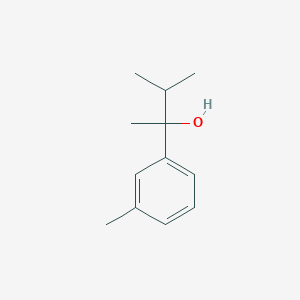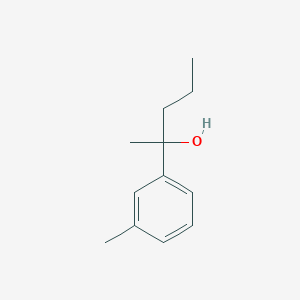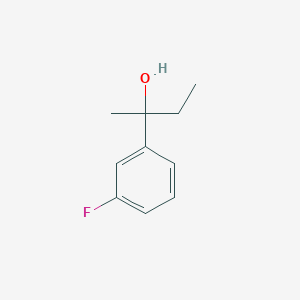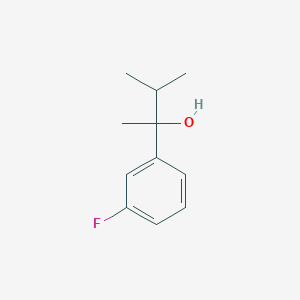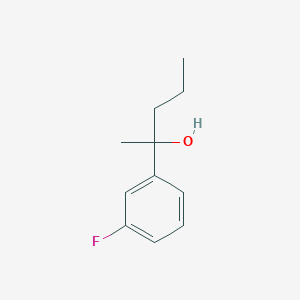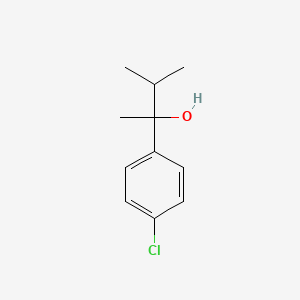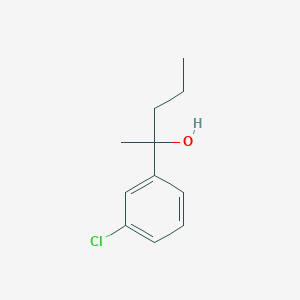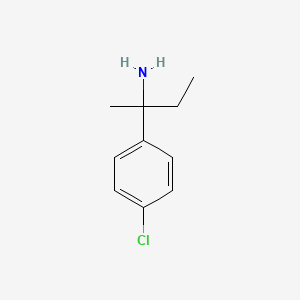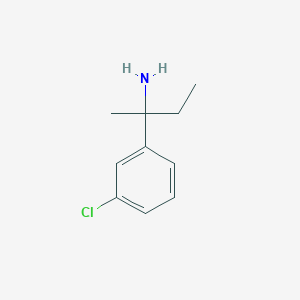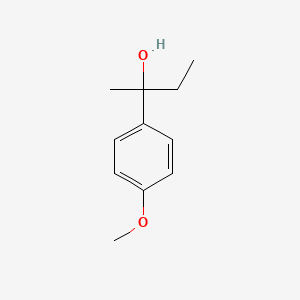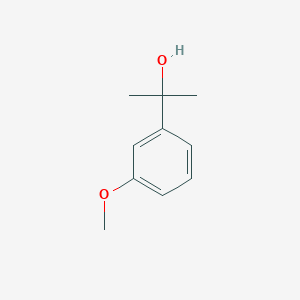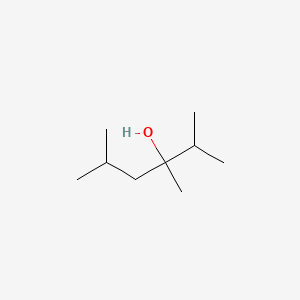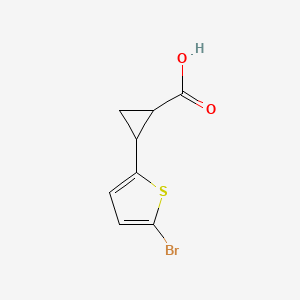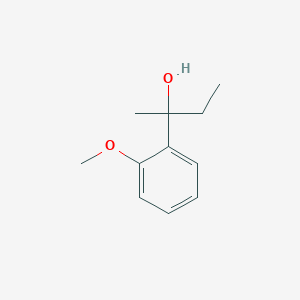
2-(2-Methoxyphenyl)-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methoxyphenyl)-2-butanol is an organic compound that belongs to the class of secondary alcohols It is characterized by a butanol backbone with a methoxyphenyl group attached to the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-2-butanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with butanone. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Another method involves the reduction of 2-(2-methoxyphenyl)-2-butanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually performed in a solvent like tetrahydrofuran or ethanol, and the temperature is maintained at room temperature or slightly below to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the process.
化学反应分析
Types of Reactions
2-(2-Methoxyphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-methoxyphenyl)-2-butanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 2-(2-methoxyphenyl)-2-butane when treated with strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.
Major Products
Oxidation: 2-(2-Methoxyphenyl)-2-butanone.
Reduction: 2-(2-Methoxyphenyl)-2-butane.
Substitution: 2-(2-Methoxyphenyl)-2-butyl chloride or bromide.
科学研究应用
2-(2-Methoxyphenyl)-2-butanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases due to its bioactive properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 2-(2-Methoxyphenyl)-2-butanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
相似化合物的比较
Similar Compounds
2-(2-Methoxyphenyl)-2-butanone: This compound is structurally similar but differs in having a carbonyl group instead of a hydroxyl group.
2-(2-Methoxyphenyl)-2-butane: This compound lacks the hydroxyl group and is fully saturated.
2-Methoxyphenyl isocyanate: This compound contains an isocyanate group instead of a hydroxyl group.
Uniqueness
2-(2-Methoxyphenyl)-2-butanol is unique due to its specific combination of a methoxyphenyl group and a secondary alcohol. This structure imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. For example, the presence of the hydroxyl group allows for hydrogen bonding and increased solubility in polar solvents, which can influence its behavior in biological systems and chemical reactions.
属性
IUPAC Name |
2-(2-methoxyphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-4-11(2,12)9-7-5-6-8-10(9)13-3/h5-8,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSXUYQJZXPLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

